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molecular formula C9H9ClO2 B8662378 2-Chloro-6-ethylbenzoic acid CAS No. 343850-75-9

2-Chloro-6-ethylbenzoic acid

Cat. No. B8662378
M. Wt: 184.62 g/mol
InChI Key: UTNCXIJOTLHWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528266B2

Procedure details

3.60 g (21.2 mmol) of 2-chloro-6-ethylaniline in 60 ml of acetic acid is introduced into a reaction vessel and the clear, colourless solution is cooled to 6° C. At that temperature, 3.64 g (22.7 mmol) of a 43% aqueous sodium nitrite solution are added and then, in the course of 15 minutes, a solution of 4.32 g (42.4 mmol) of sulfuric acid (96%) in 7 ml of acetic acid is added dropwise. The resulting dark-red solution is then stirred for 30 minutes. When a diazo colour test, for example using dimethylaniline-coated indicator paper, is positive and a colour spot test, e.g. using KI indicator paper moistened with aqueous 1N hydrochloric acid solution, is negative, 15 mg of sulfamic acid are added and then, at a temperature of 10° C., 8.7 ml (91.6 mmol) of acetic anhydride are added. The reaction mixture is then transferred to a glass autoclave and rinsed with 20 ml of acetic acid. At a temperature of 20° C. the autoclave is flushed out three times with nitrogen and then flushed out three times with CO. 220 mg of Pd2(dba)3.CHCl3 (0.212 mmol) in 5 ml of acetic acid are then metered in using a cannula at a CO pressure of 1 bar, then a CO pressure of 8 bar is applied and the reaction mixture is stirred overnight at 45° C. When the pressure has been released, the resulting suspension is filtered and the acetic acid filtrate is concentrated by evaporation under reduced pressure using a rotary evaporator; 1M aqueous hydrochloric acid solution is added to the organic phase that remains and extraction is carried out three times with toluene. The combined organic phases are evaporated under reduced pressure using a rotary evaporator, yielding 4.43 g of crude product with a target compound content of 75% according to HPLC. Purification by means of vacuum distillation (b.p. 130-135° C./0.01 mbar) yields 3.31 g (yield 85% of theory) of the desired target compound.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.212 mmol
Type
catalyst
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.32 g
Type
reactant
Reaction Step Six
Quantity
7 mL
Type
solvent
Reaction Step Six
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
8.7 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:3]=1N.N([O-])=O.[Na+].S(=O)(=O)(O)O.CN(C)C1C=CC=CC=1.Cl.[C:30]([O:33]C(=O)C)(=[O:32])C>C(O)(=O)C.S(=O)(=O)(O)N.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:3]=1[C:30]([OH:33])=[O:32] |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 mg
Type
catalyst
Smiles
S(N)(O)(=O)=O
Step Three
Name
Quantity
0.212 mmol
Type
catalyst
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
Quantity
4.32 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
8.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Eleven
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Stirring
Type
CUSTOM
Details
The resulting dark-red solution is then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsed with 20 ml of acetic acid
CUSTOM
Type
CUSTOM
Details
At a temperature of 20° C. the autoclave is flushed out three times with nitrogen
CUSTOM
Type
CUSTOM
Details
flushed out three times with CO
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred overnight at 45° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting suspension is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the acetic acid filtrate is concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
1M aqueous hydrochloric acid solution is added to the organic phase
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
The combined organic phases are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 113.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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